gsk2830371

Chirality Enantiomer Wip1 Inhibition

GSK2830371 is an irreplaceable allosteric Wip1 phosphatase inhibitor (IC50 6 nM) with >5000-fold selectivity over related phosphatases through flap-subdomain binding. Its single-agent growth inhibition is genetically constrained to TP53-wt/PPM1D-activated models, preventing off-target confounding in target validation. Proven synergy with MDM2 inhibitors (5.8-fold GI50 reduction) and PARP inhibitors in neuroblastoma, DIPG, and breast cancer. Essential for rigorous preclinical programs requiring Wip1-specific pharmacology.

Molecular Formula C23H29ClN4O2S
Molecular Weight 461.0 g/mol
Cat. No. B607808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegsk2830371
SynonymsGSK 2830371;  GSK2830371;  GSK-2830371.
Molecular FormulaC23H29ClN4O2S
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4
InChIInChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1
InChIKeyIVDUVEGCMXCMSO-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK2830371 Procurement Guide: Potent and Selective Allosteric Wip1 Phosphatase Inhibitor for p53 Pathway Research


GSK2830371 (CAS 1404456-53-6) is a small-molecule, allosteric inhibitor of wild-type p53-induced phosphatase 1 (Wip1, also known as PPM1D or PP2Cδ) [1]. It exhibits a potent inhibitory concentration (IC50) of 6 nM against Wip1 phosphatase activity [1] and demonstrates a high degree of selectivity, showing minimal activity against a broad panel of 21 other phosphatases at concentrations up to 30 µM . This compound is orally bioavailable and has been shown to increase phosphorylation of key Wip1 substrates, including p53, Chk2, H2AX, and ATM, leading to growth inhibition in specific cancer cell lines [1].

Critical Procurement Differentiators for GSK2830371: Why In-Class Substitution Carries Experimental Risk


Substituting GSK2830371 with another Wip1 inhibitor or a pan-phosphatase inhibitor is not scientifically equivalent due to its distinct mechanism of action and well-characterized selectivity profile. Unlike traditional active-site or substrate-competitive inhibitors, GSK2830371 functions as an allosteric antagonist by binding to a unique 'flap' subdomain, a structural feature that is not conserved across the PP2C family [1]. This binding mode underpins its >5000-fold selectivity for Wip1 over related phosphatases like PPM1A and PPM1K . Furthermore, its effects are genetically constrained; single-agent growth inhibition is primarily observed in cells with wild-type TP53 and PPM1D amplification or mutation, meaning its utility as a chemical probe is tied directly to specific cellular contexts [2]. Replacing it with a less selective or mechanistically different inhibitor would confound target validation studies and lead to off-target cellular effects.

Quantitative Differentiation Guide for GSK2830371 Procurement: Comparative Data vs. Analogs and Alternatives


Enantiomeric Potency Differentiation: GSK2830371 vs. (R)-GSK2830371

Procurement of the correct enantiomer is critical for Wip1 inhibition. GSK2830371, the active S-enantiomer, potently inhibits Wip1, whereas its R-enantiomer, (R)-GSK2830371, is significantly less active. This defines the minimal active stereochemistry required for target engagement [1].

Chirality Enantiomer Wip1 Inhibition

Phosphatase Selectivity Profile: GSK2830371 vs. PPM1A, PPM1K, and 21 Other Phosphatases

GSK2830371 demonstrates exceptional selectivity for Wip1 over a panel of 23 other phosphatases, minimizing the risk of confounding phenotypes from off-target inhibition . This degree of selectivity is a key differentiator from broad-spectrum phosphatase inhibitors.

Selectivity Phosphatase Off-target

Cellular Growth Inhibition: Dependence on TP53 and PPM1D Genetic Status

The growth-inhibitory activity of GSK2830371 is genetically restricted, differentiating it from cytotoxic agents. It shows potent and selective inhibition only in cells with wild-type TP53 and PPM1D amplification, while being largely inactive in p53-mutant or PPM1D wild-type contexts .

Genotype p53 Growth Inhibition

Mechanism of Action: Allosteric 'Flap' Domain Binding vs. Substrate-Competitive Inhibition

GSK2830371's binding mechanism is structurally distinct from traditional inhibitors. It acts as an allosteric antagonist by binding to a unique 'flap' subdomain, a structural feature not present in other PP2C phosphatases [1]. This contrasts sharply with substrate-derived competitive inhibitors.

Allosteric Flap Domain Mechanism of Action

Recommended Research Applications for GSK2830371 Based on Quantitative Evidence


Potentiating MDM2 Inhibitor Sensitivity in p53 Wild-Type, PPM1D-Aberrant Cancers

GSK2830371 is best applied in combination studies with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201) in cancer models with wild-type TP53 and PPM1D activation (mutation or copy number gain). Data show that a non-growth-inhibitory dose of GSK2830371 can markedly potentiate the response to MDM2 inhibitors, achieving up to a 5.8-fold decrease in GI50 in PPM1D-amplified cell lines [1]. This application is validated by demonstrated synergy in vitro and in vivo across multiple models, including breast cancer, liver adenocarcinoma, and lymphoma [1][2][3].

Targeting PPM1D-Mutant Diffuse Intrinsic Pontine Glioma (DIPG) in Combination with PARP Inhibitors

GSK2830371 has demonstrated preclinical efficacy in patient-derived DIPG cell lines harboring PPM1D truncating mutations. Single-agent treatment suppresses the proliferation of PPM1D-mutant, but not PPM1D wild-type, DIPG cells [1]. Its primary application in this context is as a sensitizer to PARP inhibitors (e.g., olaparib), where the combination synergistically impairs homologous recombination-mediated DNA repair, providing a strong therapeutic hypothesis for this fatal pediatric brain tumor [1].

Sensitizing Chemoresistant Neuroblastoma to Standard-of-Care DNA-Damaging Agents

Neuroblastoma, a cancer that is exclusively TP53 wild-type at diagnosis, is a rational setting for GSK2830371 use. Preclinical studies show it can act synergistically with standard chemotherapeutics like doxorubicin and carboplatin, enhancing cell death in wild-type TP53 neuroblastoma cell lines [1]. Crucially, GSK2830371 has also been shown to sensitize chemoresistant neuroblastoma cells (LA-N-6) to etoposide- and doxorubicin-induced cytotoxicity, indicating a potential application in overcoming treatment resistance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for gsk2830371

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.